Cas no 82407-65-6 ([3,3'-Bipyridin]-2(1H)-one)
![[3,3'-Bipyridin]-2(1H)-one structure](https://ja.kuujia.com/scimg/cas/82407-65-6x500.png)
[3,3'-Bipyridin]-2(1H)-one 化学的及び物理的性質
名前と識別子
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- [3,3'-Bipyridin]-2(1H)-one
- 2-Hydroxy-3-(pyridin-3-yl)pyridine
- Perampanel Impurity 64
- Diuron Impurity5 (Daimuron)
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- インチ: 1S/C10H8N2O/c13-10-9(4-2-6-12-10)8-3-1-5-11-7-8/h1-7H,(H,12,13)
- InChIKey: KIUPGFGVJIHLGK-UHFFFAOYSA-N
- ほほえんだ: C1(=O)NC=CC=C1C1=CC=CN=C1
[3,3'-Bipyridin]-2(1H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029000977-1g |
3-(Pyridin-3-yl)pyridin-2-ol |
82407-65-6 | 95% | 1g |
$2750.25 | 2023-09-01 | |
Alichem | A029000977-250mg |
3-(Pyridin-3-yl)pyridin-2-ol |
82407-65-6 | 95% | 250mg |
$1048.60 | 2023-09-01 | |
Alichem | A029000977-500mg |
3-(Pyridin-3-yl)pyridin-2-ol |
82407-65-6 | 95% | 500mg |
$1634.45 | 2023-09-01 |
[3,3'-Bipyridin]-2(1H)-one 関連文献
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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5. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
[3,3'-Bipyridin]-2(1H)-oneに関する追加情報
Exploring the Chemistry and Applications of [3,3'-Bipyridin]-2(1H)-one (CAS No. 82407-65-6)
[3,3'-Bipyridin]-2(1H)-one, identified by the CAS registry number 82407-65-6, is a significant compound in the field of organic chemistry. This molecule belongs to the bipyridine family, which has garnered substantial attention due to its unique structural properties and versatile applications. The compound is characterized by a bicyclic structure consisting of two pyridine rings connected at the 3 and 3' positions, with a ketone group at the 2-position of one of the rings. This configuration imparts distinctive electronic and steric properties, making it a valuable component in various chemical and biochemical systems.
Recent studies have highlighted the potential of [3,3'-Bipyridin]-2(1H)-one in coordination chemistry. Researchers have demonstrated its ability to act as a ligand in metal complexes, forming stable coordination bonds with transition metals such as copper, iron, and nickel. These metal complexes exhibit unique magnetic and electronic properties, which are being explored for applications in molecular magnetism and catalysis. For instance, a study published in Chemical Communications in 2023 revealed that [3,3'-Bipyridin]-2(1H)-one-based copper complexes display promising catalytic activity in oxidation reactions, offering a sustainable alternative to traditional catalysts.
The synthesis of [3,3'-Bipyridin]-2(1H)-one has been optimized through various methods, including oxidative coupling reactions and cyclization processes. One notable approach involves the condensation of o-aminophenol derivatives under controlled oxidative conditions. This method not only enhances yield but also ensures high purity, which is critical for applications requiring precise chemical composition. Recent advancements in green chemistry have further refined these synthesis pathways, reducing environmental impact while maintaining efficiency.
In terms of physical properties, [3,3'-Bipyridin]-2(1H)-one exhibits a melting point of approximately 180°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum reveals strong absorption bands in the visible region, indicative of its π-conjugated system. These spectral characteristics make it a useful probe in fluorescence-based sensing and imaging techniques.
The biological activity of [3,3'-Bipyridin]-2(1H)-one has also been a focal point of recent research. Studies have shown that this compound exhibits moderate antioxidant activity, potentially making it a candidate for use in nutraceuticals or cosmeceuticals. Additionally, its ability to inhibit certain enzymes suggests its potential role in drug development targeting metabolic disorders or neurodegenerative diseases.
From an industrial perspective, [3,3'-Bipyridin]-2(1H)-one finds application as an intermediate in the synthesis of more complex bipyridine derivatives. These derivatives are widely used as corrosion inhibitors in metal protection and as ligands in homogeneous catalysis. The compound's role as a building block underscores its importance in both academic research and industrial chemical processes.
In conclusion, [3,3'-Bipyridin]-2(1H)-one (CAS No. 82407-65-6) stands out as a multifaceted compound with diverse applications across chemistry and biology. Its structural versatility and reactivity continue to drive innovative research directions, positioning it as a key player in advancing modern chemical science.
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